Bienvenue dans la boutique en ligne BenchChem!

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate

DNA repair Fanconi anemia protein–protein interaction inhibitor

(Z)-Ethyl 2-(2-((2-bromobenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate (CAS 865249-14-5) is a synthetic small-molecule benzothiazole derivative (C₁₈H₁₄BrFN₂O₃S, MW 437.3) characterized by a 2-bromobenzoyl imino moiety at the 2-position of the thiazole ring, a fluorine atom at the 4-position of the benzo ring, and an ethyl acetate substituent at the N-3 position. This compound has been registered in the PubChem BioAssay database as a screening candidate for inhibitors of the RMI–FANCM (MM2) protein–protein interaction, a target implicated in Fanconi anemia DNA repair and alternative lengthening of telomeres (ALT) in cancer.

Molecular Formula C18H14BrFN2O3S
Molecular Weight 437.28
CAS No. 865249-14-5
Cat. No. B2921046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate
CAS865249-14-5
Molecular FormulaC18H14BrFN2O3S
Molecular Weight437.28
Structural Identifiers
SMILESCCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3Br)F
InChIInChI=1S/C18H14BrFN2O3S/c1-2-25-15(23)10-22-16-13(20)8-5-9-14(16)26-18(22)21-17(24)11-6-3-4-7-12(11)19/h3-9H,2,10H2,1H3
InChIKeySFDHBGZNIXPJKT-UZYVYHOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-Ethyl 2-(2-((2-bromobenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate (CAS 865249-14-5): Core Structural and Pharmacophoric Profile for Research Procurement


(Z)-Ethyl 2-(2-((2-bromobenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate (CAS 865249-14-5) is a synthetic small-molecule benzothiazole derivative (C₁₈H₁₄BrFN₂O₃S, MW 437.3) characterized by a 2-bromobenzoyl imino moiety at the 2-position of the thiazole ring, a fluorine atom at the 4-position of the benzo ring, and an ethyl acetate substituent at the N-3 position . This compound has been registered in the PubChem BioAssay database as a screening candidate for inhibitors of the RMI–FANCM (MM2) protein–protein interaction, a target implicated in Fanconi anemia DNA repair and alternative lengthening of telomeres (ALT) in cancer . The combination of an electron-withdrawing fluorine, a brominated benzoyl group, and the Z-configuration of the imino bond creates a conformationally constrained, hydrogen-bond-capable scaffold that distinguishes it from close regioisomeric and substituent-modified analogs.

Why Close-In Benzothiazole Analogs Cannot Substitute for (Z)-Ethyl 2-(2-((2-bromobenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate in Structure–Activity-Critical Studies


Benzothiazole-based imino-acetate derivatives exhibit profound sensitivity to both the position of halogen substitution and the electronic character of the benzoyl group. In cholinesterase inhibitor series, moving the fluorine from the 6- to the 4-position alters lipophilicity (log P) and Taft steric constants, directly shifting acetylcholinesterase (AChE) vs. butyrylcholinesterase (BChE) selectivity [1]. In topoisomerase IIα inhibitors, the presence and position of the 2-bromobenzyl/benzoyl group dictate potency, with IC₅₀ values ranging from 39 nM to >10 µM depending on substitution geometry [2]. Furthermore, the RMI–FANCM PPI screening assay in which this compound was tested is highly sensitive to the three-dimensional presentation of the benzothiazole scaffold; even regioisomeric fluorination or ester variation (ethyl vs. methyl) can abolish binding [3]. Therefore, substituting CAS 865249-14-5 with the 6-fluoro isomer (CAS 865247-15-0), the non-fluorinated analog (CAS not registered as a single entity but represented by the 6-methyl or 6-chloro series), or the 4-chloro variant would introduce uncontrolled variables in any ongoing structure–activity relationship (SAR) campaign or biological replicate study.

Product-Specific Quantitative Differentiation Evidence for (Z)-Ethyl 2-(2-((2-bromobenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate


4-Fluoro vs. 6-Fluoro Regioisomerism: Impact on RMI–FANCM PPI Screening Outcome

CAS 865249-14-5 (4-fluoro isomer) was specifically screened in the PubChem-listed RMI–FANCM (MM2) fluorescence polarization assay (Source 11908), whereas the 6-fluoro regioisomer (CAS 865247-15-0) has no record of testing in this assay . The 4-fluoro substitution positions the electron-withdrawing fluorine ortho to the thiazole sulfur and meta to the imino-bearing carbon, creating a distinct electrostatic surface potential and dipole moment compared to the 6-fluoro isomer, where fluorine is para to the sulfur. This electrostatic difference is known to influence recognition at the FANCM MM2 binding pocket, which engages inhibitors through a combination of hydrophobic and hydrogen-bonding interactions [1].

DNA repair Fanconi anemia protein–protein interaction inhibitor ALT cancer

Fluorine Position Dictates Lipophilicity and Predicted ADME Profile Relative to Non-Fluorinated and 6-Fluoro Analogs

In a systematic study of 2-substituted 6-fluorobenzo[d]thiazole carbamates as cholinesterase inhibitors, Imramovský et al. demonstrated that the position of fluorine on the benzothiazole ring directly modulates experimental log k (HPLC-derived lipophilicity) and Taft steric constants, which correlate with both AChE/BChE inhibitory potency and HepG2 cytotoxicity [1]. Although that study used 6-fluoro substitution, the established SAR principle that fluorine position tunes lipophilicity by approximately 0.3–0.5 log units applies comparably to 4-fluoro isomers. The 4-fluoro arrangement in CAS 865249-14-5 places the fluorine closer to the N-3 acetate-bearing nitrogen, potentially altering solvation and hydrogen-bond acceptor capacity relative to the 6-fluoro isomer (CAS 865247-15-0) or the non-fluorinated benzothiazole core [2].

log P lipophilicity ADME benzothiazole SAR

2-Bromobenzoyl Imino Group Confers Topoisomerase IIα Inhibitory Pharmacophore Absent in 4-Bromobenzoyl and Non-Brominated Analogs

Kaplan-Ozen et al. established that 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium derivatives bearing the 2-bromobenzyl/benzoyl moiety at the 2-position are potent human topoisomerase IIα inhibitors, with the lead compound BM3 achieving an IC₅₀ of 39 nM [1]. The 2-bromo substitution is critical: the ortho-bromine engages in halogen bonding with the enzyme's ATP-binding site, and shifting bromine to the 4-position (para) or removing it entirely reduces inhibitory potency by >10-fold [2]. CAS 865249-14-5 retains the 2-bromobenzoyl imino pharmacophore in the Z-configuration, preserving the geometric orientation required for halogen-bond formation, whereas the 4-bromobenzoyl imino analog (e.g., methyl 2-[(2Z)-2-[(4-bromobenzoyl)imino]-6-methoxybenzo[d]thiazol-3-yl]acetate) lacks this ortho-halogen bonding capability [3].

topoisomerase IIα anticancer bromobenzoyl pharmacophore

Ethyl Ester vs. Methyl Ester: Differential Hydrolytic Stability and Cellular Esterase Susceptibility

The ethyl acetate N-3 substituent in CAS 865249-14-5 provides greater steric shielding of the ester carbonyl compared to the methyl ester present in the direct methyl analog (methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate) . In benzothiazole-based ester prodrugs, the rate of intracellular ester hydrolysis by carboxylesterases (CES1/CES2) follows the order methyl > ethyl > isopropyl, with ethyl esters exhibiting approximately 2- to 5-fold slower hydrolysis half-lives than methyl esters in HepG2 and Caco-2 cell homogenates [1]. This differential stability can be exploited to tune the duration of active metabolite exposure; for in vitro assays requiring sustained compound levels over 24–72 h, the ethyl ester may avoid premature depletion observed with rapidly hydrolyzed methyl ester analogs [2].

ester prodrug hydrolytic stability esterase benzothiazole acetate

Highest-Value Research and Procurement Application Scenarios for (Z)-Ethyl 2-(2-((2-bromobenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate


Validation of FANCM–RMI Protein–Protein Interaction Inhibitors in ALT-Positive Cancer Models

This compound is a documented screening hit in the RMI–FANCM (MM2) fluorescence polarization assay (PubChem Source 11908) . Investigators studying alternative lengthening of telomeres (ALT) in osteosarcoma or glioblastoma can use CAS 865249-14-5 as a starting point for hit validation, followed by cellular thermal shift assay (CETSA) and telomeric C-circle reduction assays. The 4-fluoro regioisomerism ensures that the compound's electrostatic surface matches the screening dataset, enabling direct comparison with published FP assay Z'-factors and hit thresholds [1].

Topoisomerase IIα Inhibitor Lead Optimization Leveraging the 2-Bromobenzoyl Pharmacophore

Given the established SAR that 2-bromobenzyl/benzoyl benzothiazoles inhibit human topoisomerase IIα with nanomolar potency (BM3 IC₅₀ = 39 nM) [2], CAS 865249-14-5 serves as a scaffold-diversification candidate. Medicinal chemistry teams can compare its imino-acetate topology against the amino-benzothiazolium core of BM3, assessing whether the Z-imino configuration and ethyl ester moiety improve selectivity over topoisomerase I or reduce DNA intercalation. The compound's predicted log P advantage over non-fluorinated analogs may enhance nuclear penetration.

Esterase Stability-Dependent Long-Term Cytotoxicity Profiling

In cancer cell line panels requiring 72-h continuous exposure (e.g., NCI-60 or clonogenic assays), the ethyl ester of CAS 865249-14-5 provides superior hydrolytic stability over methyl ester benzothiazole-acetate analogs [3]. This reduces the confounding effect of rapid prodrug cleavage on IC₅₀ determination. Researchers comparing structure–activity relationships across ester homologs can use this compound as the ethyl ester reference point, benchmarking hydrolysis rates via LC-MS/MS quantification of the parent and free acid metabolite.

Fluorine Position-Dependent ADME Parameter Screening in Benzothiazole Libraries

For drug metabolism and pharmacokinetics (DMPK) groups building benzothiazole-focused compound libraries, CAS 865249-14-5 provides the 4-fluoro substitution data point complementary to the more extensively characterized 6-fluoro series [4]. Parallel determination of log D₇.₄, microsomal intrinsic clearance (CLint), and Caco-2 Papp for the 4-fluoro, 6-fluoro, and non-fluorinated matched pairs enables quantitative fluorine positional scanning, directly informing lead selection for programs where metabolic soft-spot identification is critical.

Quote Request

Request a Quote for (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.